N-(Deoxyguanosin-8-yl)-1-aminopyrene

DNA adductomics 32P-postlabeling 1-nitropyrene metabolism

Researchers studying 1-nitropyrene mutagenesis often cannot source a structurally defined, single C8-AP-dG adduct standard. N-(Deoxyguanosin-8-yl)-1-aminopyrene resolves this as a site-specifically synthesized, NMR/X-ray-characterized DNA lesion standard. • >50% mutation frequency increase with 5′-flanking 5-methylcytosine-enables epigenetic CpG island mutagenesis studies. • NER-resistant: incised ~2-fold less efficiently than C8-AAF-dG despite larger pyrene moiety. • TLS profiling confirms Pol κ/Rev1 as error-minimized bypass polymerases-distinct from C8-AAF-dG.

Molecular Formula C26H22N6O4
Molecular Weight 482.5 g/mol
CAS No. 85989-43-1
Cat. No. B108249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Deoxyguanosin-8-yl)-1-aminopyrene
CAS85989-43-1
Synonyms1-Aminopyrene-N-(2’-deoxyguanosin-8-yl); 
Molecular FormulaC26H22N6O4
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O
InChIInChI=1S/C26H22N6O4/c27-25-30-23-22(24(35)31-25)29-26(32(23)19-10-17(34)18(11-33)36-19)28-16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,33-34H,10-11H2,(H,28,29)(H3,27,30,31,35)/t17-,18+,19+/m0/s1
InChIKeyQBMJHUSBJZIUSS-IPMKNSEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C8-AP-dG: Defined Standard for 1-Nitropyrene DNA Adduct Studies


N-(Deoxyguanosin-8-yl)-1-aminopyrene (dG-AP, C8-AP-dG) is a site-specifically synthesized, structurally well-characterized C8-deoxyguanosine adduct of 1-aminopyrene, representing the predominant DNA lesion formed upon metabolic nitroreduction of the ubiquitous environmental pollutant and IARC Group 2A carcinogen 1-nitropyrene [1]. Unlike complex mixtures of adducts obtained from in vivo exposures, this compound is available as a single, defined chemical standard that enables lesion-specific investigations into DNA replication, repair, and mutagenesis [2]. Its established NMR and X-ray/NMR solution structures in duplex DNA provide a rigorous structural framework that is absent for many other nitro-PAH adducts [3].

Defined single-adduct standard: Site-specifically synthesized C8-AP-dG, representing the predominant DNA lesion from 1-nitropyrene metabolic activation.
Structurally characterized: NMR and X-ray/NMR solution structures in duplex DNA establish a rigorous conformational framework for lesion studies.
Lesion-specific investigations: Enables replication, repair, and mutagenesis experiments without interference from complex adduct mixtures.
Biomonitoring relevance: Matches the most abundant and, in certain tissues, the exclusive 1-nitropyrene DNA adduct observed in vivo.

Differentiation from Other C8-Aryl-Guanine Adducts


Not all C8-aryl-guanine adducts are functionally interchangeable. Despite sharing a common C8-guanine linkage and superficially similar structures, N-(deoxyguanosin-8-yl)-1-aminopyrene (C8-AP-dG) differs fundamentally from the widely studied 2-aminofluorene (C8-AF-dG) and N-acetyl-2-aminofluorene (C8-AAF-dG) adducts in terms of aryl moiety size (four-ring pyrene vs. two-ring fluorene), DNA helix perturbation magnitude, repair enzyme recognition, and sequence- and methylation-dependent mutagenic outcomes [1]. In procurement contexts, researchers who substitute C8-AP-dG with another C8-aryl-dG adduct risk generating data that cannot be directly compared to the extensive body of 1-nitropyrene-specific literature, and may miss the methylation-dependent mutational enhancement that is characteristic of this lesion but not of smaller adducts [2].

Aryl moiety size differs fundamentally: Four-ring pyrene (C8-AP-dG) vs. two-ring fluorene (C8-AF/AAF-dG). This alters DNA helix perturbation magnitude and repair enzyme recognition, potentially limiting data comparability.
Methylation-dependent mutagenic enhancement may be missed: Only C8-AP-dG shows a >50% increase in mutation frequency with 5-methylcytosine flanking; C8-AF and C8-AAF adducts do not reproduce this epigenetic interaction.
Literature context may not transfer: Substituting with another C8-aryl-dG adduct may shift results away from the established 1-nitropyrene-specific mutagenesis and repair literature, complicating cross-study interpretation.

Quantitative Evidence vs. Related C8-Guanine Adducts


Dominant Adduct Yield in Metabolic Activation

In vitro metabolic activation of 1-nitropyrene by xanthine oxidase in the presence of calf thymus DNA generates a mixture of six adducts. N-(deoxyguanosin-8-yl)-1-aminopyrene (C8-AP-dG) was identified as the single predominant adduct, accounting for 51.5% of the total radioactivity covalently bound to DNA, with an absolute adduct level of 70 adducts per 10⁶ normal nucleotides [1]. The remaining five adducts, individually present at levels ranging down to 2.4 adducts per 10⁶ nucleotides, include two minor N²-deoxyguanosinyl isomers (N²-6-AP-dG and N²-8-AP-dG) and other unidentified species [2]. In vivo, C8-AP-dG is the major adduct detected in multiple tissues of 1-nitropyrene-treated rodents, including liver, mammary gland, and injection-site muscle, whereas the N² isomers are either undetectable or present at substantially lower levels depending on tissue and species [3]. This quantitative dominance establishes C8-AP-dG as the analytically most relevant DNA adduct for 1-nitropyrene biomonitoring and the highest-yield target for synthetic standard procurement.

Adduct Abundance
Head-to-head
51.5% of total adducts; ≥21-fold vs. minor adducts
Supports biomonitoring assay sensitivity
In vitro xanthine oxidase activation; 32P-postlabeling
DNA adductomics 32P-postlabeling 1-nitropyrene metabolism adduct quantification exposure biomarker

Sequence-Dependent Mutagenic Signature and CpG Methylation Effects

In a direct head-to-head comparison using single-lesion-containing plasmids replicated in simian kidney (COS-7) cells, the three C8-dG adducts (C8-AP-dG, C8-AF-dG, C8-AAF-dG) were evaluated in a common 5′-CCATCGCTACC-3′ sequence context. All three adducts generated predominantly error-free translesion synthesis with low-level (<3%) targeted G→T transversions [1]. However, when C8-AP-dG was placed in a repetitive 5′-CGCGCG-3′ sequence context—a known CpG deletion hotspot—the total targeted mutation frequency increased to approximately 8%, with G→T remaining the major mutation type in COS-7 cells, contrasting with the CpG deletion signature observed for the same lesion in bacterial systems [1]. Critically, replacement of the 5′-flanking cytosine with 5-methylcytosine (5-MeC) at the codon 273 p53 sequence context increased the C8-AP-dG mutation frequency by >50%, with G→A transitions enhanced 2.5-fold relative to the unmethylated sequence [2]. No comparable methylation-dependent enhancement has been reported for C8-AF-dG or C8-AAF-dG in the same assay system, highlighting a unique epigenetic interaction specific to the four-ring pyrenyl adduct.

CpG Mutagenesis
Head-to-head
50% increase with 5-MeC; G→A 2.5-fold enhancement
Supports methylation-dependent mutagenesis research
COS-7 cells; site-specific plasmid
site-specific mutagenesis translesion synthesis CpG mutagenesis sequence context COS-7 assay

NER Incision Efficiency: UvrABC Discrimination

Using site-specifically modified oligonucleotide substrates containing identical flanking sequences, the efficiency of UvrABC nuclease incision was compared across C8-AP-dG, C8-AF-dG, and C8-AAF-dG substrates. AAF-DNA was incised approximately 2-fold more efficiently than both AF-DNA and AP-DNA, even though the aminopyrene (AP) moiety has the largest molecular size (four fused rings) among the three adducts [1]. The incision efficiency followed the rank order: AAF > AF ≈ AP. This counterintuitive result—wherein the physically largest lesion is not the best substrate for damage recognition—suggests that UvrABC recognition is governed not by adduct size alone but by the specific conformational distortion and/or local duplex destabilization pattern conferred by each adduct [2]. The relatively poor repair of C8-AP-dG by the prokaryotic NER machinery implies that this lesion may persist longer in genomic DNA than the C8-AAF-dG adduct, potentially contributing to its accumulation in chronically 1-nitropyrene-exposed tissues.

NER Incision
Head-to-head
~2-fold less efficient than C8-AAF-dG; rank AAF > AF ≈ AP
Models repair-resistant lesion for persistence studies
E. coli UvrABC; identical sequence context
nucleotide excision repair UvrABC nuclease damage recognition repair efficiency C8-guanine adduct

B-DNA Helix Perturbation Magnitude

Thermal melting studies on an 11-mer oligonucleotide duplex containing a single, centrally located C8-AP-dG lesion opposite dC revealed a difference in free energy (ΔΔG°) of approximately 1.2 kcal/mol relative to the unmodified control duplex, indicating modest but measurable thermodynamic destabilization [1]. Spectroscopic characterization by circular dichroism confirmed retention of an overall B-form DNA conformation, while fluorescence spectroscopy and computational energy minimization demonstrated that the aminopyrene moiety adopts a quasi-intercalative conformation that displaces the modified guanine from the helix, with alternative conformers (aminopyrene in major or minor groove) being 12–20 kcal/mol less stable [1]. In a direct class-level comparison, the same study noted that 'the C8-guanine adduct of aminopyrene thus appears to perturb the B-DNA structure to a greater extent than do the adducts of less bulky amines such as aminofluorene and 4-aminobiphenyl' [1]. A 2021 molecular dynamics study of monoadducted DNA duplexes further established that a single C8-AP-dG (four-ring pyrenyl) lesion, like the single-ring C8-AN-dG (aniline) adduct, induces 'helical conformational homogeneity that is exclusively controlled by aryl moiety size,' but the identity of the preferred conformation (B-type vs. S-type) differs between the two adducts solely due to ring size [2].

Helix Perturbation
Class-level
ΔΔG° ≈ 1.2 kcal/mol; 12-20 kcal/mol penalty for alternative conformers
Larger conformational dynamic range vs. smaller C8 adducts
CD, UV melting, and MD simulations
DNA conformation helix perturbation thermodynamic stability circular dichroism molecular dynamics

Translesion Synthesis Polymerase Specificity

A quantitative comparative analysis of four Y-family DNA polymerases (Dpo4, hPolη, hPolκ, hPolι) using short oligonucleotide sequencing assays (SOSAs) on a site-specifically placed C8-AP-dG template revealed striking polymerase-specific mutational signatures [1]. Relative to undamaged control DNA, all four enzymes generated significantly more mutations (base deletions, insertions, and substitutions) opposite and downstream of the adduct. Among the human enzymes, hPolκ generated the fewest mutations at all template positions (except opposite the lesion site) and was significantly less error-prone than hPolη and hPolι during extension of bypass products [1]. hRev1, the fourth human Y-family polymerase, preferentially incorporated dCTP opposite C8-AP-dG but could not extend bypass products in standing-start assays. The most frequent mutations across all three human enzymes were base deletions, with dA as the most common base substitution opposite the lesion [1]. This polymerase-specificity profile contrasts with that reported for the C8-AAF-dG adduct, where pol η predominantly inserts the correct dCTP opposite the lesion in an error-free manner [2], indicating that the four-ring pyrenyl adduct channels TLS through a distinct polymerase repertoire.

TLS Polymerase Use
Reported
Pol κ least error-prone; distinct from error-free Pol η on AAF-dG
Interrogates lesion-specific TLS polymerase choice
SOSA assay; human Y-family polymerases
translesion DNA synthesis Y-family polymerase Pol kappa Rev1 mutational signature

Tissue-Exclusive Adduct Identity in Target Organs

Following administration of tumorigenic doses of 1-nitropyrene, DNA adduct analysis by ³²P-postlabeling revealed striking tissue specificity in adduct profiles [1]. In the livers of newborn CD-1 mice and the lungs of A/J mice—both target tissues for 1-nitropyrene-induced tumorigenesis—C8-AP-dG was the only DNA adduct detected, with no measurable contribution from N²-deoxyguanosinyl isomers or other adduct species [1]. In contrast, injection-site muscle and mammary gland DNA from Sprague-Dawley rats contained C8-AP-dG that co-chromatographed with a minor in vivo adduct, consistent with co-existence of the N²-AP-dG isomers in certain tissues [2]. This tissue-exclusive adduct identity in key tumor target organs means that C8-AP-dG is not merely the most abundant adduct but, in specific in vivo contexts, the sole detectable DNA lesion. For investigators using newborn CD-1 mouse liver or A/J mouse lung as model systems, any adduct standard other than C8-AP-dG is analytically irrelevant for quantifying 1-nitropyrene DNA damage.

Tissue Adduct Identity
Head-to-head
100% of adducts in newborn mouse liver and A/J mouse lung
Eliminates need for multiple standards in key models
32P-postlabeling; tumorigenic doses in vivo
tissue-specific adduct formation in vivo biomonitoring 1-nitropyrene carcinogenesis newborn mouse model A/J mouse lung

Priority Application Scenarios


Targeted Adductomics for 1-Nitropyrene Biomonitoring

In ³²P-postlabeling or LC-MS/MS-based DNA adductomics workflows designed to monitor 1-nitropyrene exposure in rodent tissues, C8-AP-dG is the analytically predominant and, in certain target organs (newborn CD-1 mouse liver, A/J mouse lung), the sole detectable DNA adduct. Procurement of the pure synthetic C8-AP-dG standard enables unambiguous chromatographic identification and absolute quantification of this lesion, directly supporting dose-response and risk assessment studies [1]. Using any other C8-aryl-dG standard (e.g., C8-AAF-dG) would result in failure to identify the correct adduct peak, leading to false-negative exposure assessments.

CpG Island Methylation-Dependent Mutagenesis Studies

C8-AP-dG is unique among well-characterized C8-dG adducts in exhibiting a >50% increase in mutation frequency when the 5′-flanking cytosine is replaced by 5-methylcytosine (5-MeC), with a 2.5-fold specific enhancement of G→A transitions [1]. This property makes C8-AP-dG the adduct of choice for investigators studying epigenetic modulation of chemical mutagenesis at CpG islands—a context highly relevant to p53 tumor suppressor gene mutations and colorectal cancer etiology. The AF and AAF adducts do not recapitulate this methylation-dependent behavior and are inappropriate substitutes for these studies.

NER Efficiency Comparisons with Unique Repair Kinetics

Despite possessing the largest molecular size (four-ring pyrene), C8-AP-dG is incised by the prokaryotic NER machinery (UvrABC nuclease) approximately 2-fold less efficiently than the smaller C8-AAF-dG adduct and with efficiency approximately equivalent to C8-AF-dG [1]. This dissociation between adduct size and repair efficiency makes C8-AP-dG a uniquely informative substrate for mechanistic studies of NER damage-recognition principles. For molecular repair studies that require a persistent, repair-resistant C8-guanine lesion, C8-AP-dG is the preferred choice over the more rapidly repaired C8-AAF-dG standard.

TLS Polymerase Profiling with Nitro-PAH Adducts

Quantitative SOSA-based TLS polymerase profiling has established that human Pol κ and Rev1 are the most suitable Y-family enzymes for error-minimized C8-AP-dG bypass, with Pol η and Pol ι generating significantly higher mutation burdens [1]. This polymerase specificity profile is distinct from that of C8-AAF-dG, where Pol η performs predominantly error-free bypass [2]. For researchers constructing in vitro reconstitution assays of mammalian TLS at nitro-PAH lesions, procurement of C8-AP-dG-containing oligonucleotides enables interrogation of the biologically relevant polymerase choice mechanism and validation of cellular mutagenesis hypotheses.

Application
Selection Property
Validation Focus
1-Nitropyrene Biomonitoring Adductomics
Predominant lesion identity in multiple tissues
Chromatographic peak assignment and quantitative accuracy
CpG Methylation-Dependent Mutagenesis
Methylation-enhanced mutation frequency
5-MeC context G→A transition rate
NER Efficiency and Repair Kinetics
Repair-resistant lesion despite large size
Relative UvrABC incision efficiency vs. other C8 adducts
TLS Polymerase Profiling
Lesion-specific polymerase repertoire
Pol κ/Rev1 error-minimized bypass signature
Quote Request

Request a Quote for N-(Deoxyguanosin-8-yl)-1-aminopyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.